tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXVSNYKJSOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174636-48-6 | |
| Record name | tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate typically proceeds via:
- Starting from tert-butyl 3-cyano-4-morpholinecarboxylate , which undergoes catalytic hydrogenation to reduce the cyano group to the corresponding aminomethyl intermediate.
- Protection of the amine functionality using tert-butoxycarbonyl (Boc) groups or other carbamate protecting agents.
- Functionalization of the morpholine ring and side chains through nucleophilic substitution or amidation reactions.
Key Preparation Steps and Conditions
Detailed Reaction Conditions and Mechanistic Insights
Hydrogenation Step: The reduction of the nitrile group to a primary amine is efficiently achieved using platinum(IV) oxide catalyst in methanol under hydrogen atmosphere at moderate pressure (50 psi). This step is critical for introducing the aminoethyl side chain on the morpholine ring. The reaction proceeds overnight to ensure complete conversion, and the product is typically isolated by filtration and concentration without further purification.
Protection with Benzyl Chloroformate: The free amine is protected as a carbamate by reaction with benzyl chloroformate in the presence of triethylamine, which acts as a base to neutralize the generated HCl. The reaction is performed in dichloromethane at low temperatures (0–20 °C) to control reactivity and avoid side reactions. The crude product is purified by silica gel chromatography, yielding a stable protected intermediate suitable for further functionalization.
Amidation Using HATU: For coupling with aromatic acids, the use of HATU as a coupling reagent in DMF with a base such as N-ethyl-N,N-diisopropylamine facilitates efficient amide bond formation. The reaction is conducted at room temperature overnight, followed by aqueous workup and chromatographic purification, yielding high-purity amide derivatives of the morpholine scaffold.
Boc Protection via Green Catalysis: An innovative method employs sulfonic acid-functionalized graphene oxide (SrGO) as a catalyst for chemoselective Boc protection of amines under solvent-free conditions at room temperature. This approach offers high yields (up to 93%), short reaction times (minutes), and catalyst recyclability, representing a greener alternative to traditional methods that often require metal catalysts or organic solvents.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The hydrogenation step is well-established and provides a clean conversion of nitriles to primary amines, essential for introducing the 2-aminoethyl moiety on morpholine.
- Protection strategies using benzyl chloroformate or Boc groups are critical to prevent side reactions during subsequent synthetic transformations.
- The use of modern coupling agents like HATU enables efficient amide bond formation under mild conditions, preserving the integrity of sensitive functional groups.
- Green chemistry approaches for Boc protection using SrGO catalyst reduce environmental impact and improve sustainability without compromising yield or reaction time.
- Purification typically involves standard techniques such as silica gel chromatography and solvent extraction to achieve high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Scientific Research Applications
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate with Key Analogues
Key Differences :
- Functional Group Reactivity: The 2-aminoethyl group in the target compound offers direct access to amide bond formation, whereas hydroxyethyl or hydroxymethyl substituents require activation (e.g., tosylation) for nucleophilic reactions .
- Steric and Electronic Effects: Ethoxycarbonyl groups (e.g., in C₁₃H₂₃NO₅) increase electron-withdrawing effects, altering the morpholine ring’s basicity compared to aminoethyl or hydroxymethyl derivatives .
- Chirality : Compounds like (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate exhibit stereospecific interactions in drug-receptor binding, unlike the achiral target compound .
Pharmacological and Physicochemical Properties
- Solubility: The aminoethyl derivative exhibits higher water solubility (due to protonation of the amine at physiological pH) compared to ethoxycarbonyl or hydroxymethyl analogues .
- Stability : Boc-protected morpholines are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), a feature critical for controlled deprotection in multistep syntheses .
Commercial Availability and Pricing
Biological Activity
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an aminoethyl substituent, contributing to its pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : It may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptors : The compound can bind to specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In preclinical studies, the compound has shown promise in inhibiting cancer cell proliferation. Notably, it was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress markers and promote neuronal survival under toxic conditions induced by amyloid-beta peptides.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent . -
Anticancer Investigation
Another research article focused on the anticancer effects of morpholine derivatives in breast cancer models. The study found that this compound effectively reduced tumor growth in vivo and induced apoptosis in MCF-7 cells through mitochondrial pathway activation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate?
- Methodology : The synthesis typically involves reacting morpholine derivatives with tert-butyl chloroformate and 2-aminoethyl halides under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Low temperatures (0–5°C) are critical to minimize side reactions like hydrolysis or oligomerization. Industrial approaches may use continuous flow reactors for improved yield and purity .
- Key Steps :
- Nucleophilic substitution at the morpholine nitrogen.
- Protection of the amine group using tert-butyl chloroformate.
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are used to characterize this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR (e.g., δ 1.47 ppm for tert-butyl protons, δ 154.0 ppm for carbonyl carbons) confirm structural motifs like the tert-butyl group and morpholine ring .
- IR Spectroscopy : Peaks at ~1703 cm (C=O stretch) and ~2942 cm (C-H stretches) validate functional groups .
- Mass Spectrometry : HRMS (e.g., [M+Na] at m/z 374.2497) confirms molecular weight and fragmentation patterns .
Q. What reaction conditions are optimal for its stability during synthesis?
- Conditions :
- Solvent : Dichloromethane or THF for solubility and inertness.
- Temperature : Maintain ≤10°C during amine protection to prevent tert-butyl group cleavage.
- Atmosphere : Use nitrogen or argon to avoid oxidation of the aminoethyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify biphasic effects.
- Target Profiling : Use kinase/GPCR screening panels to distinguish primary vs. off-target interactions.
- Structural Analog Comparison : Compare activity with analogs (e.g., tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate) to isolate the impact of the aminoethyl group .
- Case Study : A 2023 study noted variability in antimicrobial activity due to differences in bacterial strain membrane permeability; pairing with efflux pump inhibitors improved reproducibility .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) or receptors (e.g., serotonin receptors).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How can synthesis yield and purity be optimized for scaled-up production?
- Optimization Tactics :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling steps.
- Solvent-Free Conditions : Reduce side reactions in melt-phase synthesis.
- Continuous Flow Systems : Enhance heat/mass transfer for reproducible yields >85% .
- Data-Driven Adjustment : Monitor reaction progress via in-line FTIR to dynamically adjust reagent stoichiometry .
Data Contradiction Analysis
Q. Why do similar morpholine derivatives exhibit divergent solubility profiles?
- Factors :
- Substituent Effects : The aminoethyl group increases hydrophilicity compared to tert-butyl 2-(cyanomethyl) analogs, altering logP values by ~1.5 units .
- Crystallinity : Amorphous forms (via quench cooling) improve solubility but reduce stability.
- Counterion Selection : Salt formation (e.g., HCl vs. citrate) modulates solubility in physiological buffers .
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantage | Reference |
|---|---|---|---|---|
| Batch (Low-Temp) | 65–70% | >95% | Simplicity, low equipment cost | |
| Continuous Flow | 85–90% | >98% | Scalability, reduced side products | |
| Solvent-Free Melt | 75% | 90% | Eco-friendly, no solvent recovery |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
